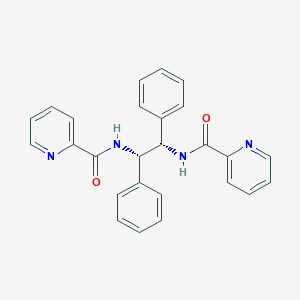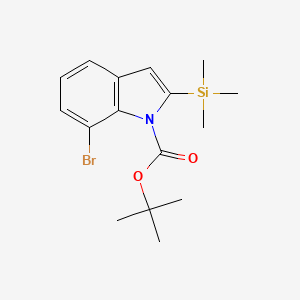![molecular formula C33H53OP B3100073 Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane CAS No. 1359986-21-2](/img/structure/B3100073.png)
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
概要
説明
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its unique structural features and its utility in various chemical reactions, particularly in the field of catalysis. This compound is often used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes.
作用機序
Target of Action
It’s known that this compound is often used as a ligand in organic synthesis and metal-catalyzed reactions . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound would bind to a metal center in a catalyst.
Mode of Action
The compound, having phosphine and methoxy functional groups, can participate in various organic reactions . These include nucleophilic substitution reactions, addition reactions, and reduction reactions . The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Pharmacokinetics
Its solubility in common organic solvents like ethanol, methanol, and dimethylformamide suggests it could potentially be absorbed and distributed in an organism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. As a ligand, it could facilitate a variety of reactions, leading to the synthesis of new compounds or the modification of existing ones .
生化学分析
Biochemical Properties
2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, enhancing their catalytic activity. The compound forms stable complexes with transition metals, which are essential for catalytic processes such as cross-coupling reactions. These interactions are primarily non-covalent, involving coordination bonds between the phosphine group and the metal center .
Cellular Effects
The effects of 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the efficiency of catalytic reactions within cells, thereby promoting metabolic activities and energy production .
Molecular Mechanism
At the molecular level, 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] exerts its effects through binding interactions with biomolecules. The phosphine group in the compound coordinates with metal centers in enzymes, leading to enzyme activation or inhibition. This interaction can result in changes in gene expression and alterations in cellular pathways, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] vary with different dosages in animal models. At lower doses, the compound has been shown to enhance catalytic activity without causing significant adverse effects. At higher doses, toxic effects such as enzyme inhibition and cellular damage have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in facilitating catalytic reactions makes it a key player in metabolic processes, contributing to the regulation of energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its efficacy in catalytic processes. The compound’s distribution is crucial for its function, as it needs to reach target sites within the cell to exert its effects .
Subcellular Localization
The subcellular localization of 2-Di-t-butylphosphino-4-methoxy-3,5,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl, [~1:1 mixture with regioisomer, 2-Di-t-butylphosphino-5-methoxy-3,4,6-trimethyl-2’,4’,6’-tri-i-propylbiphenyl] is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, facilitating its role in catalytic reactions and metabolic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the reaction of appropriate phosphine precursors with substituted aromatic compounds. One common method involves the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives with altered substituents.
科学的研究の応用
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
類似化合物との比較
Similar Compounds
- Tetramethyl di-tBuXPhos
- Tetramethyl tBuXPhos
- 2,4,6-Tris (3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
Uniqueness
Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific structural configuration, which provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in processes requiring high selectivity and efficiency.
特性
IUPAC Name |
ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53OP/c1-19(2)25-17-26(20(3)4)29(27(18-25)21(5)6)28-22(7)23(8)30(34-16)24(9)31(28)35(32(10,11)12)33(13,14)15/h17-21H,1-16H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBHPJGOJGYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301109769 | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359986-21-2 | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1359986-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,1-dimethylethyl)[4-methoxy-3,5,6-trimethyl-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301109769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyclohexylphosphino)-N,N-dimethyl-4-biphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4,4'-[[2-[[3-(4-Carboxyphenoxy)-2,2-bis[(4-carboxyphenoxy)methyl]propoxy]methyl]-2-[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis[benzoic acid]](/img/structure/B3100038.png)


![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)


![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)
